molecular formula C16H16N2O2S B2935491 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1396806-44-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2935491
CAS RN: 1396806-44-2
M. Wt: 300.38
InChI Key: LBDMUJQSWASIJS-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective dopamine D4 receptor antagonists, which are believed to have a role in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Dearomatising Rearrangements and Synthesis of Pyrrolidinones

Research conducted by Clayden et al. (2004) demonstrates the dearomatising rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones, azepinones, or partially saturated azepinothiophenes, which shows the chemical reactivity and potential application of similar compounds in synthesizing complex heterocyclic structures (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Heterocyclic Synthesis for Potential Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues, including benzothiophene derivatives, evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors, showing the pharmacological relevance of such structures (Norman, Navas, Thompson, & Rigdon, 1996).

Development of Scalable Synthesis for VEGFR Inhibitors

Scott et al. (2006) described the scalable synthesis of a VEGFR inhibitor involving benzo[b]thiophene-3-carboxamide, showcasing the importance of such compounds in developing therapeutic agents (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Antimicrobial Activity of Benzo[b]thiophene Derivatives

Barbier et al. (2022) synthesized benzo[b]thiophene acylhydrazones with significant antimicrobial activity against multidrug-resistant Staphylococcus aureus, highlighting the potential of benzo[b]thiophene derivatives in addressing antibiotic resistance (Barbier, Barbry, Magand, Badiou, Davy, Baudouin, Queneau, Dumitrescu, Lina, & Soulère, 2022).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-11(9-18(15)12-5-6-12)17-16(20)14-7-10-3-1-2-4-13(10)21-14/h1-4,7,11-12H,5-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDMUJQSWASIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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